

Commercial Suppliers and Technical Guide for 7-Hydroxy Granisetron-d3

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Compound of Interest

Compound Name: 7-Hydroxy Granisetron-d3

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This guide provides a comprehensive overview of **7-Hydroxy Granisetron-d3**, a key metabolite of the potent 5-HT3 receptor antagonist, Granisetron. This deuterated analog serves as an essential internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological matrices. This document outlines commercial suppliers, product specifications, the metabolic pathway of Granisetron, its mechanism of action, and relevant experimental protocols.

Commercial Suppliers of 7-Hydroxy Granisetron-d3

A number of reputable suppliers offer **7-Hydroxy Granisetron-d3**, primarily for research purposes. The compound is typically supplied as a hydrochloride salt. Below is a summary of offerings from various commercial vendors.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Notes
LGC Standards	7-Hydroxy Granisetron- d3 Hydrochloride [1][2][3]	2124272-03- 1[1][2][3]	C18H21D3N4O 2·HCI	367.89	Also available as 7-Hydroxy Granisetron (9-methyl-d3) Hydrochloride [4].
Veeprho	7-Hydroxy Granisetron- D3[5]	Not specified	Not specified	Not specified	Described as a deuterium-labeled analog for use as an internal standard[5].
Santa Cruz Biotechnolog y (SCBT)	7-Hydroxy Granisetron- d3 Hydrochloride [6]	2124272-03- 1[6]	C18H21D3N4O 2·HCl[6]	367.89[6]	For research use only[6].
MedchemExp ress	7-Hydroxy Granisetron- d3[7]	Not specified	Not specified	Not specified	Deuterium labeled 7- Hydroxy Granisetron[7].
ChemicalBoo k	7-Hydroxy Granisetron- d3 Hydrochloride [8]	2124272-03- 1[8]	Not specified	Not specified	Provides chemical properties and supplier information[8]

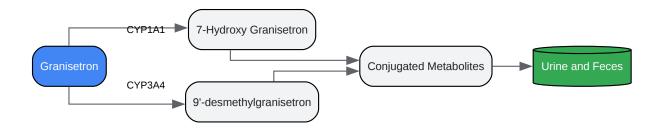
Technical Information



7-Hydroxy Granisetron-d3 is the deuterated form of 7-Hydroxy Granisetron, the major and active metabolite of Granisetron. Granisetron is a selective antagonist of the serotonin 5-HT3 receptor, widely used as an antiemetic agent, particularly in the context of chemotherapy and radiotherapy.

Metabolism of Granisetron

Granisetron undergoes hepatic metabolism, primarily through N-demethylation and aromatic ring oxidation[9]. The 7-hydroxylation of Granisetron is a major metabolic pathway in humans[10][11][12]. Studies have shown that Cytochrome P450 1A1 (CYP1A1) is the primary enzyme responsible for the formation of 7-Hydroxy Granisetron[10]. Another significant metabolite is 9'-desmethylgranisetron, which is preferentially produced by CYP3A4[10]. The resulting metabolites are then conjugated and excreted in urine and feces[9][12].



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Caption: Metabolic pathway of Granisetron.

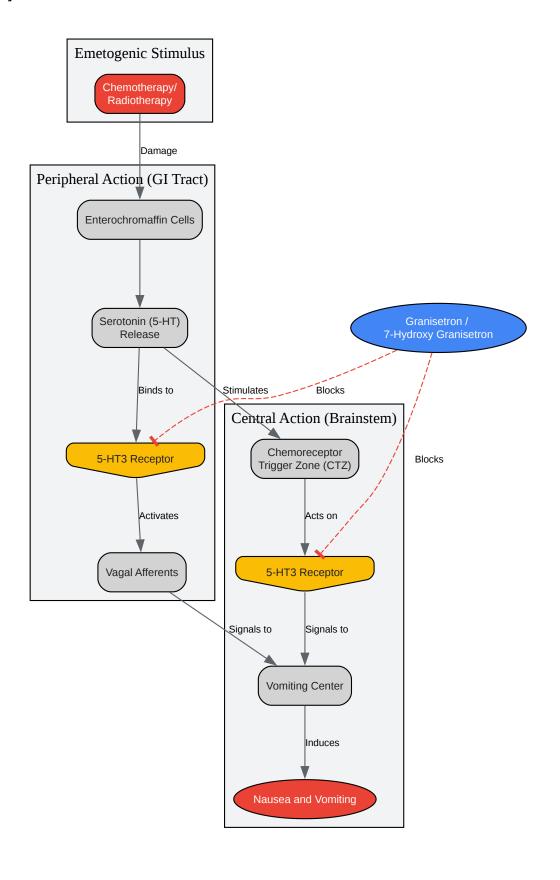
Mechanism of Action: 5-HT3 Receptor Antagonism

Granisetron and its active metabolite, 7-Hydroxy Granisetron, exert their antiemetic effects by selectively blocking serotonin 5-HT3 receptors[9][13][14]. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema[9][15].

During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release serotonin (5-HT)[9]. This released serotonin binds to 5-HT3 receptors, initiating a nerve impulse that stimulates the vomiting center in the brainstem, leading to nausea and vomiting[13]. By antagonizing these receptors, Granisetron and its metabolites prevent the binding of serotonin, thereby inhibiting the emetic reflex[13]. The 5-HT3 receptor is a cation



channel; its activation leads to the influx of Na⁺ and K⁺ ions and depolarization of the neuron[16].





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Caption: Mechanism of action of Granisetron.

Experimental Protocols

7-Hydroxy Granisetron-d3 is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 7-Hydroxy Granisetron in biological samples like plasma and urine.

Sample Preparation for LC-MS/MS Analysis

A generic solid-phase extraction (SPE) protocol for the isolation of Granisetron and its metabolites from plasma is outlined below. This protocol may require optimization based on the specific laboratory equipment and reagents.

- Sample Pre-treatment:
 - Thaw plasma samples at room temperature.
 - To 1 mL of plasma, add a known concentration of the internal standard solution (7-Hydroxy Granisetron-d3).
 - Vortex mix for 30 seconds.
 - o Add a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex again.
- Solid-Phase Extraction (SPE):
 - Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge)
 with methanol followed by water and then the buffer.
 - Load the pre-treated plasma sample onto the SPE cartridge.
 - Wash the cartridge with water and then a mild organic solvent (e.g., 5% methanol in water) to remove interferences.



- Elute the analytes with a suitable elution solvent (e.g., methanol containing 5% ammonium hydroxide).
- Eluate Processing:
 - Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

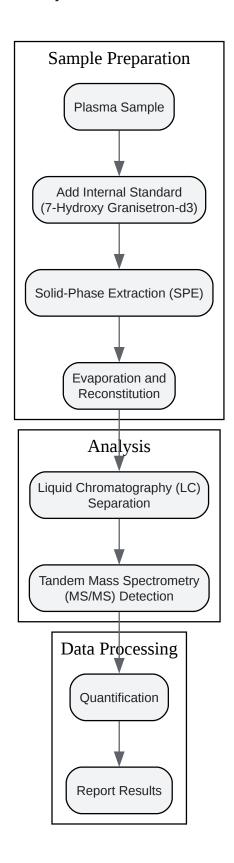
LC-MS/MS Method for Quantification

The following is a representative LC-MS/MS method for the analysis of 7-Hydroxy Granisetron.

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 7-Hydroxy Granisetron: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
 - **7-Hydroxy Granisetron-d3** (Internal Standard): Monitor the corresponding transition for the deuterated analog.



 Optimization: The collision energy and other MS parameters should be optimized for maximum sensitivity for each analyte.





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Caption: A typical experimental workflow for bioanalysis.

Conclusion

7-Hydroxy Granisetron-d3 is an indispensable tool for researchers and professionals involved in the development and clinical monitoring of Granisetron. Its use as an internal standard ensures the accuracy and reliability of analytical methods for quantifying the primary active metabolite of Granisetron. This guide provides a foundational understanding of its commercial availability, technical background, and application in experimental settings. For specific applications, further optimization of the provided protocols is recommended.

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